1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

stereochemistry GABA uptake enantiomeric purity

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS 220182-20-7) is a dual-functionalized, enantiomerically defined piperidine building block featuring a Boc-protected secondary amine, a free carboxylic acid, and a secondary hydroxyl group. It belongs to the class of 4-hydroxynipecotic acid derivatives, which are established scaffolds for neuronal GABA uptake inhibition and chiral synthons for pharmaceutical intermediates.

Molecular Formula C11H19NO5
Molecular Weight 245.275
CAS No. 220182-20-7
Cat. No. B3017730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid
CAS220182-20-7
Molecular FormulaC11H19NO5
Molecular Weight245.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
InChIKeyMZOSQXSHAOWJQY-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid: A Structurally Distinct Piperidine Building Block


1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS 220182-20-7) is a dual-functionalized, enantiomerically defined piperidine building block featuring a Boc-protected secondary amine, a free carboxylic acid, and a secondary hydroxyl group . It belongs to the class of 4-hydroxynipecotic acid derivatives, which are established scaffolds for neuronal GABA uptake inhibition and chiral synthons for pharmaceutical intermediates [1]. Its (3S,4R) absolute configuration distinguishes it from racemic cis mixtures and regioisomeric alternatives, enabling rational, stereochemically controlled incorporation into drug-like molecules.

Why Unprotected or Racemic 4-Hydroxypiperidine-3-carboxylic Acids Cannot Substitute for CAS 220182-20-7


Substituting CAS 220182-20-7 with the unprotected 4-hydroxypiperidine-3-carboxylic acid or its racemic cis form introduces critical risks in synthesis and biological outcome. The unprotected amine can undergo undesired side reactions during multi-step syntheses, lowering yields and complicating purification . The racemic cis mixture (CAS 194795-71-6) presents both (3S,4R) and (3R,4S) enantiomers, which, upon deprotection, yield products with opposing stereochemistry, potentially resulting in a 50% reduction in desired activity if only one enantiomer is active . Furthermore, the absence of the 4-hydroxyl group, as in Boc-isonipecotic acid (CAS 84358-13-4), eliminates a key hydrogen-bonding donor and a site for orthogonal functionalization, significantly limiting the chemical space accessible for downstream diversification .

Quantitative Differentiation of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid Against Closest Analogs


Enantiomeric Excess vs. Racemic cis Mixture: Impact on Pharmacological Consistency

The target compound possesses the (3S,4R) configuration . The racemic cis mixture (CAS 194795-71-6) contains both (3S,4R) and (3R,4S) enantiomers . The unprotected (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid is equipotent with nipecotic acid as a GABA uptake inhibitor, but the individual enantiomers exhibit distinct pharmacological profiles, with only one enantiomer showing high affinity for the glial GABA transporter [1]. Using the racemic mixture in synthesis therefore results in a final product with ≤50% of the optimal biological activity, whereas the single enantiomer guarantees uniform stereochemical integrity throughout the synthetic route.

stereochemistry GABA uptake enantiomeric purity

Lipophilicity (XLogP3) Reduction Relative to Non-Hydroxylated Boc-Piperidine Carboxylic Acids

The computed partition coefficient (XLogP3) of the target compound is 0.700 . The closest non-hydroxylated analog, 1-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid, CAS 84358-13-4), has a logP of 1.04 . The 0.34 log unit decrease corresponds to an approximately 2.2-fold reduction in octanol-water partition, indicating significantly enhanced aqueous solubility and a lower potential for non-specific hydrophobic interactions. This property is particularly advantageous for maintaining solubility during aqueous workup and for generating final compounds with favorable drug-like polarity profiles.

lipophilicity drug-likeness solubility

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Advantage over Boc-Isonipecotic Acid

The target compound has a topological polar surface area (TPSA) of 87.1 Ų and 2 hydrogen bond donors (carboxylic acid OH + secondary alcohol OH) . In contrast, 1-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid, CAS 84358-13-4) has a TPSA of approximately 57.5 Ų and only 1 hydrogen bond donor (carboxylic acid) . The additional hydroxyl group contributes roughly 20.6 Ų to TPSA, which can improve aqueous solubility and modulate passive membrane permeability. For central nervous system drug targets, maintaining TPSA < 90 Ų is often desirable for blood-brain barrier penetration; the target compound's TPSA of 87.1 Ų sits just below this threshold, whereas further polar additions would risk exceeding it.

polar surface area permeability hydrogen bonding

Orthogonal Functionalization Potential: Dual Reactive Sites vs. Single Carboxylic Acid

The target compound possesses both a free carboxylic acid (C-3) and a secondary hydroxyl group (C-4) on the piperidine ring, with the amine protected as the Boc carbamate . This enables stepwise, orthogonal functionalization: the carboxylic acid can be activated for amide coupling or esterification under conditions that leave the unprotected hydroxyl untouched, and the hydroxyl can subsequently be oxidized, alkylated, or acylated. In contrast, 1-Boc-piperidine-4-carboxylic acid (Boc-isonipecotic acid, CAS 84358-13-4) offers only a single reactive site (carboxylic acid), limiting the synthetic complexity accessible in a single intermediate . The 4-hydroxy-1,3-dicarboxylate ethyl ester analog (CAS 150779-92-3) is also available but requires an additional hydrolysis step to free the acid, adding one synthetic operation and potential yield loss .

bifunctional building block orthogonal protection diversification

Selectivity Window for HDAC Inhibition: Evidence for Biological Relevance of the 4-Hydroxy-3-carboxy Scaffold

Although the biological activity of the Boc-protected form itself is generally limited, derivatives of the core 4-hydroxypiperidine-3-carboxylic acid scaffold have demonstrated HDAC inhibitory activity. The unsubstituted scaffold shows an IC50 of approximately 1.3 µM against HDAC8 and ~50 µM against HDAC3 and HDAC4 [1]. This represents a ~38-fold selectivity window for HDAC8 over HDAC3/4. In comparison, nipecotic acid derivatives lacking the 4-hydroxyl group show fundamentally different biological profiles, primarily interacting with GABA transporters rather than HDAC enzymes [2]. This indicates that the 4-hydroxyl substituent is a critical pharmacophoric element that redirects target engagement from neurotransmitter transporters to epigenetic enzymes, making the Boc-protected scaffold a strategic entry point for HDAC inhibitor development.

HDAC epigenetics structure-activity relationship

Optimal Application Scenarios for 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid Based on Differentiated Evidence


Stereochemically Defined GABA Uptake Inhibitor Synthesis

For neuroscience programs targeting glial-selective GABA uptake inhibition, the (3S,4R) configuration of CAS 220182-20-7 ensures that the final deprotected compound retains the stereochemistry required for activity. Starting from the single enantiomer avoids a 50% loss of active species inherent in racemic starting materials, directly improving process efficiency and pharmacological consistency .

Epigenetic Probe and HDAC Inhibitor Development

Teams developing isoform-selective HDAC8 inhibitors can leverage the core scaffold's demonstrated 38-fold selectivity over HDAC3/4. The Boc protection allows for late-stage N-deprotection and subsequent diversification, while the free carboxylic acid enables immediate amide library synthesis [1].

Construction of CNS-Penetrant Compound Libraries

With a TPSA of 87.1 Ų and XLogP3 of 0.700, this building block sits within the optimal CNS drug space (TPSA < 90 Ų). Compared to non-hydroxylated Boc-piperidine carboxylic acids (logP > 1.0), it biases library members toward better solubility and lower non-specific binding, without sacrificing passive permeability .

Orthogonal Diversification in Parallel Synthesis

In automated or parallel synthesis workflows, the presence of three differentially reactive sites (BocN, –COOH, –OH) allows for sequential chemoselective transformations without intermediate deprotection steps. This reduces cycle time and purification burden relative to mono-functionalized building blocks .

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.